molecular formula C14H11NO4 B11535664 1-[(E)-2-nitroethenyl]naphthalen-2-yl acetate

1-[(E)-2-nitroethenyl]naphthalen-2-yl acetate

Cat. No.: B11535664
M. Wt: 257.24 g/mol
InChI Key: HKYAHSMUNBCGDN-CMDGGOBGSA-N
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Description

1-[(1E)-2-NITROETHENYL]NAPHTHALEN-2-YL ACETATE is a chemical compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a nitroethenyl group attached to the naphthalene ring, which is further esterified with an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1E)-2-NITROETHENYL]NAPHTHALEN-2-YL ACETATE typically involves the nitration of naphthalene derivatives followed by esterification. One common method involves the reaction of 2-naphthol with nitroethene under basic conditions to form the nitroethenyl derivative. This intermediate is then reacted with acetic anhydride in the presence of a catalyst such as pyridine to yield the final acetate product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-[(1E)-2-NITROETHENYL]NAPHTHALEN-2-YL ACETATE undergoes various chemical reactions, including:

    Oxidation: The nitroethenyl group can be oxidized to form nitro derivatives.

    Reduction: Reduction of the nitro group can yield amine derivatives.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) and amines can be used for substitution reactions.

Major Products

    Oxidation: Nitro derivatives of naphthalene.

    Reduction: Amine derivatives of naphthalene.

    Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(1E)-2-NITROETHENYL]NAPHTHALEN-2-YL ACETATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(1E)-2-NITROETHENYL]NAPHTHALEN-2-YL ACETATE involves its interaction with molecular targets through its functional groups. The nitroethenyl group can participate in electron transfer reactions, while the acetate group can undergo hydrolysis to release acetic acid. These interactions can modulate biological pathways and enzyme activities, making the compound useful in various biochemical studies .

Comparison with Similar Compounds

Similar Compounds

    1-(2-Naphthyl)ethyl acetate: Similar structure but lacks the nitroethenyl group.

    2-Naphthalenemethanol, α-methyl-, acetate: Another naphthalene derivative with different functional groups.

    1-[(1E)-2-Nitroethenyl]-2-naphthalenol: Similar nitroethenyl group but different esterification.

Uniqueness

The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C14H11NO4

Molecular Weight

257.24 g/mol

IUPAC Name

[1-[(E)-2-nitroethenyl]naphthalen-2-yl] acetate

InChI

InChI=1S/C14H11NO4/c1-10(16)19-14-7-6-11-4-2-3-5-12(11)13(14)8-9-15(17)18/h2-9H,1H3/b9-8+

InChI Key

HKYAHSMUNBCGDN-CMDGGOBGSA-N

Isomeric SMILES

CC(=O)OC1=C(C2=CC=CC=C2C=C1)/C=C/[N+](=O)[O-]

Canonical SMILES

CC(=O)OC1=C(C2=CC=CC=C2C=C1)C=C[N+](=O)[O-]

Origin of Product

United States

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